molecular formula C₁₇H₁₇NO₂·CH₃O₅P B1158889 (R)-Apomorphine Foscarnet

(R)-Apomorphine Foscarnet

Cat. No.: B1158889
M. Wt: 267.3212601
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: "(R)-Apomorphine Foscarnet" is not identified as a recognized, single compound in major pharmacological databases. The following description provides information on the separate compounds, (R)-Apomorphine and Foscarnet, for research purposes. (R)-Apomorphine is a non-ergoline dopamine receptor agonist with high binding affinity for dopamine D2, D3, and D5 receptors . Its mechanism of action involves stimulating dopaminergic pathways in the brain, particularly in the caudate-putamen, a region responsible for locomotor control . It is historically used in research as a tool to study Parkinson's disease, where it treats hypomobile "off" episodes in advanced stages . Researchers value its rapid onset of action, with a plasma Tmax of 10-20 minutes following administration . Beyond its dopaminergic activity, (R)-Apomorphine also acts as an antagonist at 5-HT2 and α-adrenergic receptors, providing a complex pharmacological profile for neurological studies . Foscarnet is an inorganic pyrophosphate analogue that functions as a viral DNA polymerase inhibitor . Its primary research application is in virology, where it is used to study herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV) . Its unique mechanism of action involves selectively binding to the pyrophosphate binding site of viral DNA polymerases, inhibiting chain elongation without requiring intracellular activation by viral kinases . This makes it a valuable compound for investigating viral replication and drug-resistant strains of CMV and HSV that are resistant to nucleoside analogues like ganciclovir and acyclovir . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C₁₇H₁₇NO₂·CH₃O₅P

Molecular Weight

267.3212601

Origin of Product

United States

Scientific Research Applications

Parkinson's Disease Treatment

(R)-Apomorphine has been extensively studied for its effects on Parkinson's disease, primarily due to its ability to stimulate dopamine receptors. Research indicates that low doses of apomorphine can improve motor function without exacerbating symptoms in patients with Parkinson's disease. For instance, a study involving fourteen patients demonstrated that subthreshold doses did not worsen parkinsonism, while higher doses significantly improved motor performance metrics such as finger and foot tapping rates .

Case Study:

  • Participants: 14 patients with Parkinson's disease
  • Method: Randomized infusion of varying doses of apomorphine
  • Results: High-dose infusions increased motor activity significantly compared to placebo .

Treatment of Viral Infections

Foscarnet is known for its antiviral activity against herpesviruses and HIV, functioning by inhibiting viral DNA polymerases. The combination with (R)-apomorphine may enhance the therapeutic profile against viral infections, particularly in immunocompromised patients or those undergoing treatments such as hematopoietic stem cell transplants.

Clinical Trials:

  • Various clinical trials have explored the efficacy of foscarnet in treating viral infections in patients who have undergone stem cell transplants. These trials assess the safety and effectiveness of foscarnet, which could be augmented by incorporating (R)-apomorphine due to its neuroprotective properties .

Combination Therapy

The combination of (R)-apomorphine with foscarnet could be investigated for its potential synergistic effects in cancer therapy. The mechanism of action may involve enhancing the efficacy of existing chemotherapeutic agents by mitigating side effects or improving patient tolerance.

Research Findings:

  • A novel platform for combinatorial therapies suggests that combining compounds like (R)-apomorphine and foscarnet could lead to improved outcomes in cancer treatment by targeting multiple pathways simultaneously .

Data Summary Table

Application AreaCompound InteractionKey FindingsReference
Neurology(R)-ApomorphineImproved motor function in Parkinson's patients
VirologyFoscarnetEffective against herpesviruses and HIV
OncologyCombination TherapyPotential for enhanced efficacy in cancer

Future Research Directions

The promising applications of (R)-apomorphine foscarnet warrant further investigation. Future research should focus on:

  • Clinical Trials: Conducting rigorous clinical trials to establish safety profiles and therapeutic efficacy.
  • Mechanistic Studies: Understanding the molecular mechanisms underlying the interaction between (R)-apomorphine and foscarnet.
  • Patient Populations: Exploring diverse patient populations, particularly those with co-morbid conditions.

Comparison with Similar Compounds

Detailed Introduction to Foscarnet

Foscarnet (phosphonoformic acid) is a pyrophosphate analog that inhibits viral DNA polymerases and reverse transcriptases by binding to their pyrophosphate-binding sites . It is administered intravenously and is primarily used to treat cytomegalovirus (CMV) and herpesvirus infections in immunocompromised patients. Key characteristics include:

  • Mechanism: Non-competitive inhibition of viral replication by blocking DNA elongation .
  • Efficacy : Comparable to ganciclovir in CMV treatment, with 180-day survival rates of 73–78% in clinical trials .
  • Toxicity Profile : Nephrotoxicity (due to renal tubular cell damage) and electrolyte imbalances (hypokalemia, hypomagnesemia) are major concerns .

Comparison of Foscarnet with Similar Antiviral Compounds

Table 1: Foscarnet vs. Ganciclovir and Cidofovir
Parameter Foscarnet Ganciclovir Cidofovir
Mechanism Pyrophosphate analog; inhibits polymerase Nucleoside analog; incorporates into DNA Nucleotide analog; inhibits DNA synthesis
Efficacy (CMV) 73–78% survival at 180 days 65–75% survival at 180 days Limited data; reserved for resistance cases
Hematotoxicity Minimal High (neutropenia, thrombocytopenia) Moderate
Nephrotoxicity High (54% eGFR reduction with use) Low Severe (contraindicated in renal impairment)
Resistance Cross-resistance with ganciclovir Common in prolonged use Rare but linked to DNA polymerase mutations

Key Findings :

  • Foscarnet is preferred over ganciclovir in patients with marrow toxicity risks (e.g., pre-engraftment phase) but requires rigorous renal monitoring .

Detailed Introduction to Apomorphine

Apomorphine is a non-ergoline dopamine agonist used subcutaneously for "off" episodes in Parkinson’s disease. It acts on D1/D2 receptors to rapidly alleviate motor symptoms .

Comparison of Apomorphine with Similar Parkinson’s Therapies

Table 2: Apomorphine vs. Levodopa and Dispersible Madopar
Parameter Apomorphine Levodopa Dispersible Madopar
Onset of Action 10–20 minutes 30–60 minutes 30–45 minutes
Duration of Effect 40–75 minutes 3–5 hours 2–4 hours
Administration Subcutaneous Oral Oral (dispersible tablet)
Adverse Effects Nausea, hypotension, skin nodules Dyskinesias, motor fluctuations Similar to levodopa

Key Findings :

  • Apomorphine provides faster symptom relief than levodopa or Madopar, making it ideal for acute "off" episodes .
  • However, its short duration and need for subcutaneous administration limit its utility as a monotherapy.

Preparation Methods

Isoquinoline-Based Synthesis

The most documented route begins with isoquinoline (II) as the starting material. This method, patented by Chinese researchers, involves nine sequential steps:

  • Acid-catalyzed addition : Isoquinoline reacts with benzoyl chloride and potassium cyanide in a methylene chloride/water solvent system (30/70 to 70/30 v/v) to form 1-cyano-2-benzoyl-1,2-dihydro-isoquinoline (III).

  • Substitution with 2-nitro-3,4-dimethoxy benzyl chloride : Yields 1-(3,4-dimethoxy-2-nitrobenzyl)-1-cyano-2-benzoyl-1,2-dihydro-isoquinoline (V).

  • Alkaline elimination : Generates 1-(3,4-dimethoxy-2-nitrobenzyl) isoquinoline (VI).

  • Methylation with methyl iodide : Produces iodate 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methylisoquinolinium salt (VII).

  • Hydroboration reduction : Converts VII to 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (VIII).

  • Reduction of nitro group : Forms 1-(2-amino-3,4-dimethoxy-benzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (IX).

  • Diazotization and Pschorr cyclization : Generates racemic apomorphine dimethyl ether (X).

Key advantages include high stereochemical control and scalability, with reported yields exceeding 60% for critical intermediates.

Morphine Rearrangement Method

An alternative approach involves acid-catalyzed rearrangement of morphine or codeine derivatives:

  • Reaction conditions : Morphine is heated with phosphoric acid and a water scavenger (e.g., phosphorus pentoxide) at 85–110°C under inert atmosphere.

  • Mechanism : Dehydrative rearrangement forms the aporphine skeleton, with foscarnet introduced via subsequent phosphorylation.

  • Yield optimization : Adjusting the acid/scavenger ratio (e.g., 1:1.2 molar ratio of H3PO4:P2O5) improves yields to 55–75%.

Stereochemical Resolution and Racemization

Chiral Resolution with d-Dibenzoyl Tartaric Acid

Racemic apomorphine dimethyl ether (X) is resolved using d-dibenzoyl tartaric acid in mixed solvents (e.g., ethanol/water):

  • Process : The diastereomeric salt of (R)-(-)-apomorphine dimethyl ether preferentially crystallizes, leaving the (S)-(+)-enantiomer in solution.

  • Efficiency : Single crystallization achieves >90% enantiomeric excess (ee), with iterative recrystallization reaching pharma-grade purity (>99% ee).

Base-Catalyzed Racemization

The mother liquor containing (S)-(+)-apomorphine dimethyl ether undergoes racemization using basic catalysts (e.g., KOtBu or NaOH):

  • Conditions : Heating at 80–100°C in polar aprotic solvents (e.g., DMF) for 4–6 hours.

  • Outcome : Converts (S)-(+)-enantiomer back to racemic mixture, enabling reuse in resolution cycles. This closed-loop system reduces waste and improves overall yield by 15–20%.

Analytical Characterization

Critical quality control metrics for (R)-Apomorphine Foscarnet include:

ParameterMethodSpecification
Enantiomeric purityChiral HPLC≥99% ee (R-configuration)
Molecular weightMass spectrometry393.3 g/mol (C18H20NO7P)
Structural confirmation1H/13C NMRMatches PubChem CID 171382522
Residual solventsGC-MS<500 ppm (ICH Q3C guidelines)

Industrial-Scale Optimization

Solvent Selection

  • Methylene chloride/water mixtures : Optimal at 50/50 v/v for balancing reaction rate and intermediate solubility.

  • Ethanol/water for crystallization : 70/30 v/v maximizes diastereomeric salt yield while minimizing foscarnet degradation.

Catalytic Enhancements

  • Racemization catalysts : Switching from NaOH to KOtBu reduces reaction time by 40% (from 6 to 3.5 hours).

  • Acid alternatives : Methanesulfonic acid shows comparable efficiency to H3PO4 in rearrangement steps but with lower corrosion risks.

Challenges and Mitigation Strategies

  • Stereochemical instability :

    • (R)-apomorphine undergoes pH-dependent racemization. Stabilization via buffered solutions (pH 4–5) during foscarnet conjugation prevents enantiomerization.

  • Foscarnet nephrotoxicity :

    • Rigorous purification (e.g., ion-exchange chromatography) reduces residual phosphonoformate impurities to <0.1%.

  • Byproduct formation :

    • Pschorr cyclization byproducts (e.g., dimeric aporphines) are minimized by controlling diazonium salt concentration below 0.5 M .

Q & A

Q. What ethical frameworks govern preclinical-to-clinical translation of Foscarnet for off-label antiviral use?

  • Methodological Answer : Align with ICH S7A guidelines for safety pharmacology. Justify dosing extrapolation using allometric scaling (e.g., mg/m²). Submit protocols to institutional review boards (IRBs) for human trials, emphasizing risk mitigation (e.g., renal monitoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.